

# Application Notes and Protocols for HPLC-UV Analysis of Ranitidine and NDMA

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## Compound of Interest

Compound Name: Zantac

Cat. No.: B001178

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## Introduction

Ranitidine, a histamine H<sub>2</sub>-receptor antagonist, has been a widely used medication for treating and preventing ulcers in the stomach and intestines. However, the discovery of the probable human carcinogen, N-nitrosodimethylamine (NDMA), as an impurity in some ranitidine products has led to widespread recalls and a demand for reliable analytical methods to ensure patient safety.[1][2] This document provides a detailed application note and protocol for the analysis of ranitidine and the quantification of NDMA using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. While more sensitive methods like LC-MS/MS are often employed for trace-level analysis of NDMA, HPLC-UV can serve as a valuable tool for screening and quality control purposes.[3]

## Experimental Protocols

### Sample Preparation

#### 1.1. Ranitidine Drug Substance:

- Accurately weigh 120 mg of the ranitidine drug substance into a 15 mL centrifuge tube.[2][4]
- Add 4.0 mL of water and vortex until the substance is completely dissolved.[2][4]

#### 1.2. Ranitidine Drug Product (Tablets):

- Crush a sufficient number of tablets to obtain a powder equivalent to a target concentration of 30 mg/mL of ranitidine active pharmaceutical ingredient (API) in water.[2][5][6]
- Transfer the accurately weighed powder into a 15 mL centrifuge tube.[2][6]
- Add the appropriate volume of water to achieve the target concentration.[2][6]
- Vortex the mixture for approximately one minute.[2][5][6]
- Place the tube on a mechanical shaker for 40 minutes for complete extraction.[2][6][7]
- Centrifuge the sample for 15-30 minutes at 4000-4500 rpm.[2][5][6][7]
- Filter the supernatant through a 0.2  $\mu\text{m}$  or 0.22  $\mu\text{m}$  PVDF or nylon syringe filter.[2][4][5][6][7]  
Discard the initial 1 mL of the filtrate.
- Transfer the filtered sample into an HPLC vial for analysis.[4][7]

### 1.3. Standard Solutions:

- Prepare an intermediate stock solution of NDMA at a concentration of 100 ng/mL in water from a commercially available certified reference material.[4]
- Prepare working standard solutions by diluting the intermediate stock solution with water to achieve the desired concentrations for the calibration curve (e.g., ranging from 10 to 300 ng/mL).[5][8]

## HPLC-UV Method

### 2.1. Chromatographic Conditions:

Parameter	Value
HPLC System	ACQUITY Arc System with 2998 PDA Detector or equivalent[5][9]
Column	XSelect HSS T3, 4.6 x 100 mm, 3.5 $\mu$ m[1][5]
Column Temperature	40 °C[5]
Mobile Phase A	Water with 0.02% Formic Acid[5]
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min[5]
Injection Volume	25.0 $\mu$ L[5]
UV Detection Wavelength	245 nm[5][9]
Sampling Rate	10 points/sec[5]

## 2.2. Gradient Program:

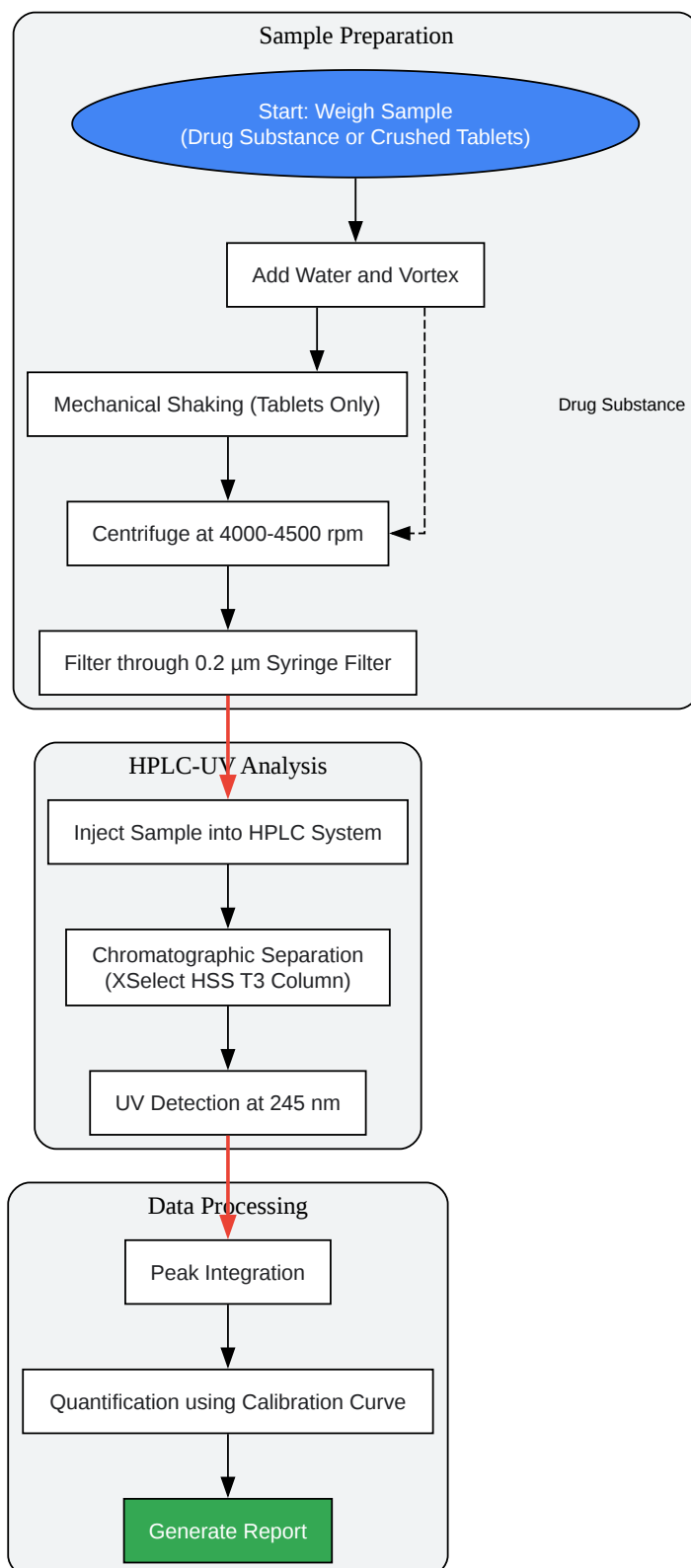
A suitable gradient program should be developed to ensure the separation of NDMA from the ranitidine peak and other potential impurities. A representative gradient might involve a low initial concentration of Mobile Phase B, followed by a gradual increase to elute the analytes of interest.

## Data Presentation

The following table summarizes the quantitative performance of a typical HPLC-UV method for NDMA analysis in ranitidine.

Parameter	Result
Limit of Quantitation (LOQ)	10 ng/mL for NDMA[9]
Linearity Range	10–1000 ng/mL[1][9]
Correlation Coefficient ( $R^2$ ) for Linearity	$\geq 0.999$ [1][9]
Recovery of NDMA (spiked at 50 ng/mL)	Approximately 85%

## Mandatory Visualization



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*Experimental workflow for HPLC-UV analysis of NDMA in ranitidine.*

## Conclusion

This application note details a reliable HPLC-UV method for the determination of NDMA in ranitidine drug substances and products.[5][8][9] The method demonstrates good linearity and a limit of quantitation suitable for screening purposes.[1][9] For confirmation and more sensitive quantification of NDMA at very low levels, coupling the HPLC system with a mass spectrometer is recommended.[1][9] The provided protocol offers a solid foundation for laboratories involved in the quality control of ranitidine-containing medications.

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